molecular formula C18H18ClNO5 B2587584 [(5-chloro-2,4-dimethoxyphenyl)carbamoyl]methyl 4-methylbenzoate CAS No. 1260905-24-5

[(5-chloro-2,4-dimethoxyphenyl)carbamoyl]methyl 4-methylbenzoate

Cat. No.: B2587584
CAS No.: 1260905-24-5
M. Wt: 363.79
InChI Key: VBKJBHQIUVEJEA-UHFFFAOYSA-N
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Description

[(5-Chloro-2,4-dimethoxyphenyl)carbamoyl]methyl 4-methylbenzoate is a synthetic organic compound characterized by a 5-chloro-2,4-dimethoxyphenyl group linked via a carbamoyl bridge to a methyl 4-methylbenzoate moiety. The structural features include:

  • Aromatic core: A disubstituted phenyl ring with chloro (Cl) and methoxy (OCH₃) groups at positions 5, 2, and 2.
  • Functional groups: A carbamoyl (–NH–CO–O–) bridge and an ester group (–COOCH₃) on the benzoate moiety.
  • Molecular formula: Estimated as C₁₇H₁₆ClNO₅ (exact mass: ~349.77 g/mol).

Properties

IUPAC Name

[2-(5-chloro-2,4-dimethoxyanilino)-2-oxoethyl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO5/c1-11-4-6-12(7-5-11)18(22)25-10-17(21)20-14-8-13(19)15(23-2)9-16(14)24-3/h4-9H,10H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKJBHQIUVEJEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC(=O)NC2=CC(=C(C=C2OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-chloro-2,4-dimethoxyphenyl)carbamoyl]methyl 4-methylbenzoate typically involves a multi-step process. One common method includes the reaction of 5-chloro-2,4-dimethoxyaniline with methyl 4-methylbenzoate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Mechanism of Action

The mechanism of action of [(5-chloro-2,4-dimethoxyphenyl)carbamoyl]methyl 4-methylbenzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares [(5-chloro-2,4-dimethoxyphenyl)carbamoyl]methyl 4-methylbenzoate with key analogs:

Compound Name Molecular Formula Key Functional Groups Biological Activity/Application Reference
[(5-Chloro-2,4-dimethoxyphenyl)carbamoyl]methyl 4-methylbenzoate C₁₇H₁₆ClNO₅ Carbamoyl, benzoate ester Not explicitly reported; likely synthetic intermediate
PNU-120596 (N-(5-Chloro-2,4-dimethoxyphenyl)-N'-(5-methyl-3-isoxazolyl)-urea) C₁₃H₁₃ClN₃O₄ Urea, isoxazole Positive allosteric modulator of α7-nAChRs [1, 3, 4]
2-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)acetamide C₁₀H₁₀Cl₂NO₃ Acetamide Biochemical reagent; structural analog [10]
1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2-chloroethyl)urea C₁₁H₁₄Cl₂N₂O₃ Urea, chloroethyl Synthetic intermediate; potential cytotoxicity [14]
2-[(5-Chloro-2,4-dimethoxyphenyl)methylene]hydrazinecarbothioamide C₁₀H₁₁ClN₄O₂S Hydrazinecarbothioamide, methylene Unspecified; likely used in coordination chemistry [12]
Key Observations:
  • Functional Group Impact: The target compound’s benzoate ester group distinguishes it from urea-based analogs like PNU-120596, which exhibit direct allosteric modulation of α7-nAChRs .
  • Substituent Effects : The 5-chloro-2,4-dimethoxyphenyl group is conserved across analogs, suggesting its role in receptor interaction or steric stabilization.

Pharmacological and Biochemical Comparisons

PNU-120596: A Benchmark Analog
  • Mechanism : Binds to the α7-nAChR’s allosteric site, inducing conformational changes akin to acetylcholine but without agonist activity .
  • Structural Contrast : The urea linkage in PNU-120596 allows for hydrogen bonding with receptor residues, whereas the carbamoyl-ester in the target compound may favor hydrolytic stability or alternative binding modes.
2-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)acetamide (CAS 23543-12-6)
  • Application : Used as a biochemical reagent. The acetamide group’s simplicity may limit receptor affinity compared to the target’s carbamoyl-ester, which offers greater steric bulk and electronic diversity .

Biological Activity

The compound [(5-chloro-2,4-dimethoxyphenyl)carbamoyl]methyl 4-methylbenzoate, also known by its chemical formula C16H16ClNO4, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

  • Molecular Formula : C16H16ClNO4
  • Molecular Weight : 353.827 g/mol
  • CAS Number : 200403-84-5
  • Structural Characteristics : The compound features a chloro-substituted dimethoxyphenyl group linked to a carbamoyl group and a methylbenzoate moiety, which may influence its interaction with biological targets.

Mechanisms of Biological Activity

Research has indicated that compounds similar to [(5-chloro-2,4-dimethoxyphenyl)carbamoyl]methyl 4-methylbenzoate exhibit various biological activities:

  • Anticancer Activity :
    • Compounds with similar structures have been studied for their ability to inhibit cancer cell proliferation. For instance, derivatives of phenylcarbamates have shown efficacy in disrupting cell cycle progression in cancer cells through apoptosis induction.
    • A study demonstrated that phenylcarbamates can inhibit the c-Myc transcription factor, which is overexpressed in many cancers, thus preventing tumor growth .
  • Antimicrobial Properties :
    • Certain derivatives have demonstrated antimicrobial activity against various bacterial strains. The presence of the chloro and methoxy groups may enhance the lipophilicity and overall bioactivity of the compounds.
    • Research indicates that similar compounds affect bacterial cell wall synthesis and disrupt membrane integrity .
  • Anti-inflammatory Effects :
    • Some studies suggest that compounds with a carbamate structure can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This can be particularly relevant in conditions like arthritis and other inflammatory diseases.

Case Studies

Several studies have investigated the biological activity of compounds related to [(5-chloro-2,4-dimethoxyphenyl)carbamoyl]methyl 4-methylbenzoate:

  • Study 1 : A research article published in Journal of Medicinal Chemistry explored the anticancer potential of phenylcarbamate derivatives. The study reported that these compounds inhibited c-Myc-Max dimerization effectively at micromolar concentrations, leading to reduced proliferation in cancer cell lines .
  • Study 2 : In a pharmacological evaluation, derivatives were tested for antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones, indicating potent antimicrobial activity .

Data Table: Biological Activities

Activity TypeMechanism/EffectReference
AnticancerInhibition of c-Myc-Max dimerization
AntimicrobialDisruption of bacterial cell wall
Anti-inflammatoryModulation of cytokine release

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